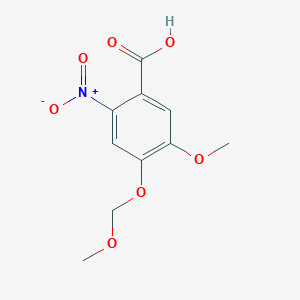

5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid

Description

5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a methoxymethoxy group at the 4-position and a methoxy group at the 5-position. This compound belongs to a class of aromatic carboxylic acids with applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy/methoxymethoxy) groups, influencing its reactivity and physicochemical properties.

For instance, describes the use of MOM-protected intermediates in synthesizing nitrobenzoate derivatives, which could be adapted for this compound .

Propriétés

IUPAC Name |

5-methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO7/c1-16-5-18-9-4-7(11(14)15)6(10(12)13)3-8(9)17-2/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQYOTWCSKZVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Initial Functionalization

- The synthesis often starts from 5-methoxy-4-(methoxymethoxy)benzoic acid or related derivatives.

- The methoxymethoxy group is introduced by protecting the hydroxyl group of a hydroxy-methoxybenzoic acid precursor using methoxymethyl chloride or similar reagents under basic conditions to form the methoxymethoxy ether protecting group.

Nitration Step

- The critical nitration step is performed by treating the protected benzoic acid intermediate with nitric acid under carefully controlled temperature and concentration conditions.

- Typical nitration conditions involve dilute nitric acid at low temperature to selectively introduce the nitro group at the ortho position relative to the carboxylic acid and methoxy groups.

- Industrially, this nitration is often conducted in continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry, which enhances yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nitrating agent | Nitric acid (concentration varies) | Dilute to moderate concentration preferred |

| Temperature | 0–10 °C | Low temperature to control regioselectivity |

| Reaction time | 1–3 hours | Monitored to prevent over-nitration |

| Solvent | Often aqueous or mixed aqueous-organic | Facilitates handling and separation |

| Work-up | Quenching with water, extraction, purification | Removal of acid and side products |

Purification

- The crude product is purified by recrystallization or chromatography to isolate the pure 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid.

- The protecting methoxymethoxy group remains intact through nitration, allowing further synthetic transformations if required.

- Some literature reports the synthesis of related compounds starting from 4-hydroxy-3-methoxybenzoic acid, involving esterification, protection, and nitration steps, which can be adapted for the target compound.

- Protection with methoxymethyl groups is crucial to prevent side reactions during nitration.

- Reduction and substitution reactions on the nitro group can be performed post-synthesis for further functionalization, though these are downstream steps rather than part of the initial preparation.

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection | Methoxymethyl chloride, base (e.g., K2CO3) | Formation of methoxymethoxy-protected benzoic acid |

| 2 | Nitration | HNO3, low temperature (0–10 °C), aqueous medium | Introduction of nitro group at 2-position |

| 3 | Work-up & Purification | Quenching, extraction, recrystallization | Isolation of pure this compound |

- Controlled nitration is critical to avoid over-nitration or side reactions; continuous flow reactors have been shown to improve reproducibility and yield in industrial settings.

- The methoxymethoxy protecting group is stable under nitration conditions but can be selectively removed later if needed.

- The compound’s synthesis has been optimized to balance yield, purity, and scalability, making it suitable for research and industrial applications.

The preparation of this compound is achieved through a multi-step synthetic process primarily involving the protection of hydroxyl groups followed by selective nitration under controlled conditions. The use of methoxymethoxy protection enables regioselective nitration and high product stability. Industrial methods leverage continuous flow technology to enhance process control and product consistency. This compound serves as a valuable intermediate in organic synthesis with diverse applications in chemical and biological research.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) to convert the nitro group to an amino group.

Substitution: Substitution reactions may involve the replacement of the nitro group with other functional groups, often using nucleophilic substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Compounds with different substituents replacing the nitro group.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid typically involves multiple steps, beginning with the nitration of a suitable precursor. The common method includes:

- Nitration : Nitration of 5-methoxy-4-(methoxymethoxy)benzoic acid using nitric acid under controlled conditions introduces the nitro group at the 2-position of the benzene ring.

- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to yield amines, depending on the reagents used (e.g., potassium permanganate for oxidation or tin with hydrochloric acid for reduction) .

Organic Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups make it versatile in various synthetic pathways.

- Case Study : Its use in synthesizing neuroprotective compounds like dictyoquinazol A illustrates its potential in developing therapeutic agents .

Biological Studies

The compound has been investigated for its effects on biological systems, particularly concerning nitro-containing compounds.

- Enzyme Activity Probes : It can serve as a probe to study enzyme activities or cellular processes, providing insights into biochemical pathways influenced by nitro groups .

Medicinal Applications

Potential medicinal applications include:

- Antimicrobial and Anticancer Properties : The nitro group may be explored for its biological activity against various pathogens and cancer cells. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against multidrug-resistant tumors .

- Mechanism of Action : The nitro group can undergo reduction in biological systems to form reactive intermediates that interact with molecular targets such as enzymes or DNA .

Industrial Applications

In the chemical industry, this compound is utilized in producing dyes, pigments, and other chemical products due to its reactivity and functional groups.

- Production Methods : Large-scale production often employs continuous flow reactors to maintain consistent quality and yield while controlling reaction conditions carefully .

Mécanisme D'action

The mechanism by which 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid exerts its effects depends on its specific application. For example, in medicinal applications, the nitro group may undergo reduction in biological systems to form reactive intermediates that interact with molecular targets, such as enzymes or DNA. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : The position of the nitro group significantly impacts reactivity. For example, 4-Methoxy-3-nitrobenzoic acid () has a higher melting point (191–194°C) than 5-Methoxy-2-nitrobenzoic acid (125–130°C), likely due to stronger intermolecular interactions in the former .

- Functional Group Complexity: The methoxymethoxy group in the target compound increases molecular weight (271.23 vs. 197.14 for simpler analogues) and may enhance solubility in polar solvents compared to non-ether-containing derivatives .

Physicochemical Properties

- Solubility : While direct data for the target compound is lacking, –20 show that nitrobenzoic acids like 2-nitrobenzoic acid exhibit solubility enhancements in hydrotropic solutions (e.g., sodium acetate increases solubility by 9.5× via mass transfer coefficient modulation) . This suggests that the methoxymethoxy group in the target compound may further improve hydrophilicity.

- Thermal Stability : Derivatives with multiple ether linkages (e.g., methoxymethoxy) may exhibit lower melting points due to reduced crystallinity compared to simpler analogues .

Activité Biologique

5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid (CAS No. 1461714-49-7) is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 251.25 g/mol. The compound features a nitro group, methoxy groups, and a benzoic acid moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the bioavailability of various substrates.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : There is evidence suggesting that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

-

Antioxidant Activity :

A study evaluated the antioxidant capacity of various nitrobenzoic acid derivatives, including this compound. The compound demonstrated significant free radical scavenging activity, suggesting its potential use in preventing oxidative damage in cells . -

Enzyme Inhibition :

Research explored the inhibition of cyclooxygenase (COX) enzymes by this compound, revealing that it effectively reduced COX-2 activity in vitro. This suggests potential applications in managing inflammatory conditions . -

Neuroprotective Effects :

A recent investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid, and how can intermediates be purified?

Methodological Answer: The synthesis of nitro-substituted benzoic acid derivatives typically involves multi-step functionalization. For example, nitration of methoxy-protected benzoic acid precursors (e.g., 4-methoxybenzoic acid) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group regioselectively . Intermediate purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). For analogs like 5-methoxy-2-nitrobenzoic acid, purity >95% is achievable via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), nitro (deshielded aromatic protons), and carboxylic acid (δ ~12–13 ppm) groups. Compare with structurally similar compounds like 5-methoxy-2-nitrobenzoic acid (CAS 1882-69-5) for reference .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (1700–1680 cm⁻¹ C=O) functional groups .

- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion peaks and fragmentation patterns .

Q. How can the stability of this compound in solution be systematically evaluated?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 25–40°C, monitoring via UV-Vis spectroscopy (λ_max for nitro groups ~260–300 nm) .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures and identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the nitro and methoxymethoxy groups in catalytic reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to analyze electron density maps. Compare HOMO-LUMO gaps of nitro vs. methoxymethoxy groups to predict sites for nucleophilic/electrophilic attack .

- Transition State Modeling : Simulate intermediates in reduction reactions (e.g., nitro to amine) to identify kinetic barriers and catalyst requirements .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxymethoxy orientation) by comparing experimental crystal structures with computational models .

- Dynamic NMR : Detect rotational barriers of methoxymethoxy groups in solution by variable-temperature NMR (e.g., coalescence temperature analysis) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute methoxymethoxy with trifluoromethoxy or ethoxy groups to modulate lipophilicity (logP) and evaluate antimicrobial/antitumor activity via in vitro assays .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., bacterial nitroreductases) .

Methodological Notes

- Synthesis Optimization : For analogs like 4-methoxy-2-nitrobenzoic acid, yields improve using Pd/C-catalyzed hydrogenation for nitro reduction .

- Analytical Cross-Validation : Combine HPLC purity data (e.g., >98% by area normalization) with elemental analysis to confirm batch consistency .

- Safety Protocols : Follow guidelines for handling nitro compounds (e.g., explosion risks during high-temperature reactions) and use PPE (gloves, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.